molecular formula C20H24N2O B1399169 3-([1,1'-Biphenyl]-2-ylmethyl)-1-propylpiperazin-2-one CAS No. 1361111-21-8

3-([1,1'-Biphenyl]-2-ylmethyl)-1-propylpiperazin-2-one

Cat. No.: B1399169
CAS No.: 1361111-21-8
M. Wt: 308.4 g/mol
InChI Key: KAASVOQWBGUBOE-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-2-ylmethyl)-1-propylpiperazin-2-one is a synthetic compound belonging to the class of piperazine derivatives. It has garnered interest due to its potential therapeutic and toxic effects, as well as its applications in drug development, environmental research, and industrial processes.

Preparation Methods

The synthesis of 3-([1,1'-Biphenyl]-2-ylmethyl)-1-propylpiperazin-2-one typically involves the reaction of 2-phenylbenzyl chloride with 1-propylpiperazine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

3-([1,1'-Biphenyl]-2-ylmethyl)-1-propylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide, leading to the formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Medicine: It has shown promise in preclinical studies for its potential use in drug development, particularly as an analgesic and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-([1,1'-Biphenyl]-2-ylmethyl)-1-propylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction leads to its analgesic and anti-inflammatory effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, further contributing to its therapeutic potential .

Comparison with Similar Compounds

3-([1,1'-Biphenyl]-2-ylmethyl)-1-propylpiperazin-2-one can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant effects and use in recreational drugs.

    1-(3-Chlorophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(2-Pyrimidinyl)piperazine: Investigated for its potential use in the treatment of psychiatric disorders.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

3-[(2-phenylphenyl)methyl]-1-propylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-13-22-14-12-21-19(20(22)23)15-17-10-6-7-11-18(17)16-8-4-3-5-9-16/h3-11,19,21H,2,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAASVOQWBGUBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNC(C1=O)CC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-([1,1'-Biphenyl]-2-ylmethyl)-1-propylpiperazin-2-one
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3-([1,1'-Biphenyl]-2-ylmethyl)-1-propylpiperazin-2-one
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3-([1,1'-Biphenyl]-2-ylmethyl)-1-propylpiperazin-2-one
Reactant of Route 5
3-([1,1'-Biphenyl]-2-ylmethyl)-1-propylpiperazin-2-one
Reactant of Route 6
3-([1,1'-Biphenyl]-2-ylmethyl)-1-propylpiperazin-2-one

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